methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is a complex organic compound that belongs to the class of thienopyridines. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyridine core, a methylcarbamoyl group, and a propanamido group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate and anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then cooled, and the product is extracted using ethyl acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl or amido groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: This compound has a similar thienopyridine core but differs in the functional groups attached to it.
Methyl 6-aminopyridine-3-carboxylate: Another related compound with a pyridine core and an amino group.
Uniqueness
Methyl 3-(methylcarbamoyl)-2-propanamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-(methylcarbamoyl)-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-4-10(18)16-13-11(12(19)15-2)8-5-6-17(14(20)21-3)7-9(8)22-13/h4-7H2,1-3H3,(H,15,19)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGXUKCGXKCKXGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OC)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.